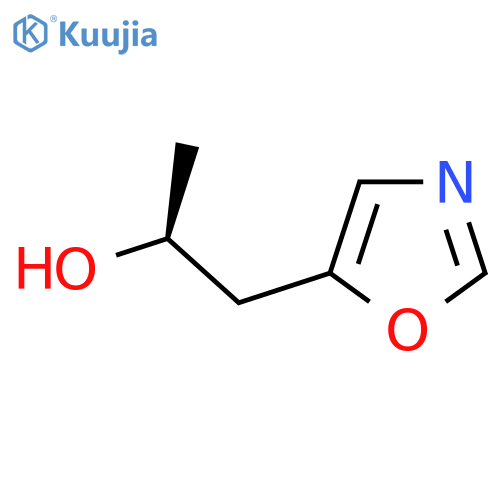Cas no 2227869-72-7 ((2S)-1-(1,3-oxazol-5-yl)propan-2-ol)

2227869-72-7 structure
商品名:(2S)-1-(1,3-oxazol-5-yl)propan-2-ol
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1776837
- 2227869-72-7
- (2S)-1-(1,3-oxazol-5-yl)propan-2-ol
-
- インチ: 1S/C6H9NO2/c1-5(8)2-6-3-7-4-9-6/h3-5,8H,2H2,1H3/t5-/m0/s1
- InChIKey: NZDXTPYHLOVTQC-YFKPBYRVSA-N
- ほほえんだ: O[C@@H](C)CC1=CN=CO1
計算された属性
- せいみつぶんしりょう: 127.063328530g/mol
- どういたいしつりょう: 127.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 87.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776837-0.1g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 0.1g |
$1635.0 | 2023-09-20 | ||
| Enamine | EN300-1776837-5.0g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 5g |
$5387.0 | 2023-06-02 | ||
| Enamine | EN300-1776837-0.5g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 0.5g |
$1783.0 | 2023-09-20 | ||
| Enamine | EN300-1776837-0.25g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 0.25g |
$1708.0 | 2023-09-20 | ||
| Enamine | EN300-1776837-5g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 5g |
$5387.0 | 2023-09-20 | ||
| Enamine | EN300-1776837-1.0g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 1g |
$1857.0 | 2023-06-02 | ||
| Enamine | EN300-1776837-0.05g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 0.05g |
$1560.0 | 2023-09-20 | ||
| Enamine | EN300-1776837-1g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 1g |
$1857.0 | 2023-09-20 | ||
| Enamine | EN300-1776837-10g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 10g |
$7988.0 | 2023-09-20 | ||
| Enamine | EN300-1776837-10.0g |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol |
2227869-72-7 | 10g |
$7988.0 | 2023-06-02 |
(2S)-1-(1,3-oxazol-5-yl)propan-2-ol 関連文献
-
W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
2227869-72-7 ((2S)-1-(1,3-oxazol-5-yl)propan-2-ol) 関連製品
- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
